molecular formula C8H8BrClMg B1614113 4-Chlorophenethylmagnesium bromide CAS No. 36159-18-9

4-Chlorophenethylmagnesium bromide

Cat. No. B1614113
CAS RN: 36159-18-9
M. Wt: 243.81 g/mol
InChI Key: SJDUMBMHHUTCLK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenethylmagnesium bromide is a Grignard reagent . It is typically available as a solution in diethyl ether . The linear formula for this compound is ClC6H4MgBr .


Molecular Structure Analysis

The molecular formula of 4-Chlorophenethylmagnesium bromide is ClC6H4MgBr . The molecular weight is 215.76 . The SMILES string representation is Clc1ccc([Mg]Br)cc1 .


Chemical Reactions Analysis

As a Grignard reagent, 4-Chlorophenethylmagnesium bromide can participate in a variety of chemical reactions, most notably Grignard reactions . Grignard reactions are a key tool in forming carbon-carbon bonds .


Physical And Chemical Properties Analysis

4-Chlorophenethylmagnesium bromide is a liquid . It has a density of 0.887 g/mL at 25 °C . It is extremely flammable and reacts violently with water, releasing toxic gas .

Scientific Research Applications

Synthesis of Halogenated Tetraarylborates

4-Chlorophenethylmagnesium bromide, a Grignard reagent, plays a critical role in the synthesis of various organic compounds. For instance, its structural analogs, such as 3,4-dichlorophenylmagnesium bromide and 3,5-dichlorophenylmagnesium bromide, have been utilized in synthesizing halogenated tetraarylborates. These compounds are important due to their applications in organic synthesis and materials science. The study by Anulewicz-Ostrowska et al. (2003) demonstrated the synthesis of tetraarylborates using these Grignard reagents, emphasizing their utility in creating complex organic structures (Anulewicz-Ostrowska et al., 2003).

Novel Synthesis of Liquid Crystalline Compounds

Grignard reagents similar to 4-Chlorophenethylmagnesium bromide have been used in the synthesis of liquid crystalline compounds. Chia et al. (2001) described an efficient process to synthesize pyridine-containing liquid crystalline compounds using 4-alkylphenylmagnesium bromide, a compound closely related to 4-Chlorophenethylmagnesium bromide. This process highlights the significance of Grignard reagents in the field of materials science, particularly in the development of liquid crystal technologies (Chia et al., 2001).

Magnetic and Conductive Properties in Organic Compounds

In the realm of magnetic and conductive properties of organic materials, derivatives of 4-Chlorophenethylmagnesium bromide have been explored. Leitch et al. (2011) studied the bromo-substituted bisdiselenazolyl radical 4b, which is structurally similar to 4-Chlorophenethylmagnesium bromide. This research provides insights into the behavior of these compounds under high pressure, demonstrating their transition from insulating to metallic states. Suchstudies are crucial for understanding the fundamental properties of organic materials and their potential applications in electronic devices (Leitch et al., 2011).

Catalysis in Organic Synthesis

4-Chlorophenethylmagnesium bromide, due to its reactivity, is also significant in catalysis. For example, Varchi et al. (2000) demonstrated the use of arylmagnesium bromides in copper-catalyzed conjugate addition reactions to enones. This highlights the role of Grignard reagents in facilitating key steps in organic synthesis, offering pathways to various organic products with potential pharmaceutical and material applications (Varchi et al., 2000).

Safety And Hazards

This compound is considered hazardous. It is extremely flammable and in contact with water releases flammable gases which may ignite spontaneously . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause drowsiness or dizziness . Safety measures include using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and avoiding contact with water .

properties

IUPAC Name

magnesium;1-chloro-4-ethylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDUMBMHHUTCLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=C(C=C1)Cl.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenethylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorophenethylmagnesium bromide
Reactant of Route 2
Reactant of Route 2
4-Chlorophenethylmagnesium bromide
Reactant of Route 3
Reactant of Route 3
4-Chlorophenethylmagnesium bromide
Reactant of Route 4
Reactant of Route 4
4-Chlorophenethylmagnesium bromide
Reactant of Route 5
Reactant of Route 5
4-Chlorophenethylmagnesium bromide
Reactant of Route 6
4-Chlorophenethylmagnesium bromide

Citations

For This Compound
1
Citations
KR Butsi - 2017 - wiredspace.wits.ac.za
Spirooxindoles are an important class of spirocycles in organic and medicinal chemistry. They are characterised by a spiro-ring fused with the oxindole scaffold and have a wide range …
Number of citations: 2 wiredspace.wits.ac.za

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.